REACTION_CXSMILES
|
[C:1]([C:3]1[NH:4][CH:5]=[C:6]([C:8]#[N:9])[CH:7]=1)#[N:2].[H-].[Na+].C[N:13](C=O)C>>[NH2:13][N:4]1[CH:5]=[C:6]([C:8]#[N:9])[CH:7]=[C:3]1[C:1]#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1NC=C(C1)C#N
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
Diphenylphosphinyl amino ester
|
Quantity
|
8.96 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred for 15 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was vigorously stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=CC(=C1)C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |